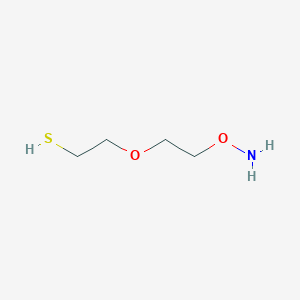

2-(2-(Aminooxy)ethoxy)ethanethiol

Description

2-(2-(Aminooxy)ethoxy)ethanethiol is a bifunctional compound containing both an aminooxy (-ONH₂) group and a thiol (-SH) group within a polyether chain. Its structure enables orthogonal reactivity, making it valuable in peptide modification strategies, particularly for ubiquitination and SUMOylation of proteins.

Properties

Molecular Formula |

C4H11NO2S |

|---|---|

Molecular Weight |

137.20 g/mol |

IUPAC Name |

O-[2-(2-sulfanylethoxy)ethyl]hydroxylamine |

InChI |

InChI=1S/C4H11NO2S/c5-7-2-1-6-3-4-8/h8H,1-5H2 |

InChI Key |

ZGOCCZKICJDHSS-UHFFFAOYSA-N |

Canonical SMILES |

C(CON)OCCS |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Triethylene Glycol Monobenzyl Ether

- Reactants: Triethylene glycol and benzyl bromide

- Conditions: Alkaline aqueous solution (NaOH or KOH), triethylene glycol added dropwise to base, followed by benzyl bromide addition

- Purpose: Protect one hydroxyl group as benzyl ether to allow selective further functionalization

- Temperature: Ambient to slightly elevated

- Yield: High, monitored by TLC

Step 2: Formation of Tosylate Intermediate

- Reactants: Triethylene glycol monobenzyl ether and p-toluenesulfonyl chloride (tosyl chloride)

- Conditions: Organic base (triethylamine), solvent dichloromethane, temperature 5–10 °C, reaction time 1–4 hours

- Product: 2-[2-(benzyloxy)ethoxy]ethyl-4-methylbenzenesulfonate (tosylate intermediate)

- Notes: Careful temperature control ensures high yield and purity

Step 3: Azide Substitution

- Reactants: Tosylate intermediate and sodium azide

- Conditions: N,N-dimethylformamide (DMF) solvent, room temperature initially, then heated to 40–60 °C for 1–4 hours

- Molar Ratio: Tosylate to sodium azide approximately 1:1–1.2

- Product: 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate

- Yield: ~87% in this step

- Workup: Extraction with ethyl acetate and water, washing with sodium bicarbonate, drying, and concentration

Step 4: Catalytic Hydrogenation Reduction

- Reactants: Azide intermediate, palladium on carbon (10–20% by mass relative to intermediate), ethanol solvent

- Conditions: Hydrogen atmosphere, room temperature, 1–4 hours

- Product: 2-[2-(2-aminoethoxy)ethoxy]ethanol (aminooxy intermediate)

- Yield: ~81.6% in this step

- Purification: Filtration to remove catalyst, concentration, and vacuum distillation

- Total Yield: Approximately 51.4% over four steps

Notes on Characterization

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of intermediates and final product.

- Gas Chromatography (GC) used to assess purity (final product GC content ~99.1%).

While the above method focuses on the aminooxy-ethoxy intermediate, the thiol group introduction typically follows these approaches:

Method A: Thiolation via Substitution

- Starting from 2-(2-(Aminooxy)ethoxy)ethanol or a protected derivative,

- The hydroxyl group is converted into a leaving group (e.g., tosylate or mesylate),

- Followed by nucleophilic substitution with a thiolating agent such as thiourea or sodium hydrosulfide,

- Hydrolysis or reduction of the intermediate thiouronium salt yields the free thiol.

Method B: Use of Protected Thiol Precursors

- Incorporation of a protected thiol group (e.g., tritylthio) during synthesis,

- Subsequent deprotection under mild conditions (e.g., zinc reduction or mercaptophenylacetic acid treatment) to liberate the free thiol,

- This method is supported by literature on related compounds where tritylthio groups are used to protect thiols during multi-step synthesis to prevent oxidation or side reactions.

Summary Table of Key Preparation Steps and Conditions

| Step | Reactants / Intermediates | Conditions | Product / Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Triethylene glycol + benzyl bromide | NaOH/KOH aqueous, room temp | Triethylene glycol monobenzyl ether | High | Protection of one hydroxyl group |

| 2 | Monobenzyl ether + p-toluenesulfonyl chloride | Triethylamine, DCM, 5–10 °C, 1–4 h | Tosylate intermediate | High | Temperature control critical |

| 3 | Tosylate + sodium azide | DMF, 40–60 °C, 1–4 h | Azido intermediate | ~87 | Efficient nucleophilic substitution |

| 4 | Azido intermediate + Pd/C + H2 | Ethanol, room temp, 1–4 h | Aminooxy intermediate (2-[2-(2-aminoethoxy)ethoxy]ethanol) | ~81.6 | Catalytic hydrogenation reduction |

| 5 | Aminooxy intermediate + thiolating agent | Variable (e.g., substitution or protection/deprotection) | This compound | Variable | Thiol introduction step |

Research Findings and Analytical Data

- The multi-step synthesis yields a high-purity aminooxy intermediate suitable for further thiolation.

- Catalytic hydrogenation is a mild and effective method for azide reduction, preserving sensitive functional groups.

- Thiol introduction methods vary but often rely on substitution chemistry or protective group strategies to avoid thiol oxidation.

- Analytical techniques such as NMR, GC, and HPLC are essential for monitoring reaction progress and confirming product identity.

- The overall synthetic route balances yield, purity, and functional group compatibility, making it suitable for preparing this compound for bioconjugation and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Aminooxy)ethoxy)ethanethiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions, particularly at the aminooxy group.

Substitution: The ethoxy and thiol groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amino alcohols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(2-(Aminooxy)ethoxy)ethanethiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and detection purposes.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(Aminooxy)ethoxy)ethanethiol involves its interaction with molecular targets through its functional groups. The aminooxy group can form covalent bonds with carbonyl-containing compounds, while the thiol group can form disulfide bonds with other thiols. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Features:

- Synthesis : The compound is synthesized via nucleophilic substitution, where bromine in bromoacetylated lysine residues is replaced by O-(2-(tritylthio)ethyl)-hydroxylamine .

- Applications: Facilitates site-specific ligation of ubiquitin (Ub) or SUMO proteins to peptides via its aminooxy group reacting with ketones/aldehydes and thiol participating in disulfide bonds . Compatible with native cysteine residues and mild removal conditions (e.g., Zn or 4-mercaptophenylacetic acid) . Used in preparing post-translationally modified histones and detecting deubiquitinase (DUB) activities .

Comparison with Similar Compounds

The unique combination of aminooxy and thiol groups distinguishes 2-(2-(Aminooxy)ethoxy)ethanethiol from structurally related compounds. Below is a detailed comparison:

Functional Group Reactivity

Structural and Solubility Differences

- Aminooxy vs. Amine: The aminooxy group in this compound enables oxime ligation with carbonyl groups, a reaction absent in amine-containing analogs like 2-(2-Aminoethoxy)ethanol .

- Thiol vs. Hydroxyl: Thiol groups facilitate disulfide bond formation, critical for protein stability, whereas hydroxyl groups (e.g., in 2-(2-Aminoethoxy)ethanol) are less reactive .

- PEG vs. Polyether Chains : mPEG4-SH contains a polyethylene glycol (PEG) chain, enhancing aqueous solubility compared to the polyether chain in the target compound .

Advantages of this compound

- Orthogonal Reactivity: Simultaneous conjugation via aminooxy and thiol groups allows multi-step modifications, as demonstrated in SUMOylated histone synthesis .

- Mild Deprotection : Removal under mild conditions (e.g., Zn) preserves sensitive peptide structures, unlike harsher methods required for some dithiols .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 2-(2-(Aminooxy)ethoxy)ethanethiol, and how can its purity and structure be validated?

- Synthetic Routes :

- Thiol Protection : Use disulfide formation (e.g., oxidation with iodine or hydrogen peroxide) to stabilize the thiol group during synthesis .

- Ether Linkage Formation : Employ nucleophilic substitution between 2-aminooxyethanol and a thiol-containing precursor under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF) .

- Deprotection : Reduce disulfide intermediates using agents like dithiothreitol (DTT) to regenerate the free thiol .

- Analytical Validation :

- NMR Spectroscopy : Confirm ether (-O-) and aminooxy (-ONH₂) linkages via characteristic shifts (e.g., δ 3.5–4.5 ppm for ether protons, δ 1.5–2.5 ppm for NH₂) .

- Mass Spectrometry (MS) : Verify molecular weight (expected [M+H]⁺ ~ 166.2 g/mol) and check for disulfide byproducts .

- HPLC : Monitor purity using reverse-phase columns with UV detection at 220–260 nm to detect thiol oxidation products .

Q. How should researchers handle the reactivity of the thiol group in this compound to ensure stability during experiments?

- Storage : Store under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Use amber vials to limit light-induced degradation .

- Handling :

- Add antioxidants (e.g., 1 mM EDTA) to aqueous solutions to chelate metal ions that catalyze oxidation .

- Avoid prolonged exposure to air; use Schlenk lines for air-sensitive reactions .

Advanced Research Questions

Q. In bioconjugation studies, how can the aminooxy group in this compound be leveraged for site-specific labeling of carbonyl-containing biomolecules?

- Reaction Mechanism : The aminooxy (-ONH₂) group reacts with aldehydes or ketones under mild acidic conditions (pH 4–6) to form stable oxime bonds. This is ideal for labeling glycoproteins or oxidized carbohydrates .

- Optimization :

- Use a 10–20 mM aniline catalyst to accelerate oxime ligation at neutral pH .

- Employ excess aminooxy reagent (2–5 molar equivalents) to drive the reaction to completion .

- Dual Functionalization : Combine thiol-maleimide chemistry (for cysteine residues) with aminooxy-carbonyl reactions to enable orthogonal labeling of two biomolecule sites .

Q. How can contradictions in NMR data for this compound derivatives be systematically resolved?

- Common Issues :

- Disulfide Formation : Unexplained peaks at δ 2.8–3.2 ppm may indicate disulfide byproducts; confirm via MS .

- Tautomerism : Aminooxy protons may exhibit broadening due to exchange with water; analyze in deuterated DMSO or after lyophilization .

- Resolution Strategies :

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in the ether/aminooxy region .

- Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., NH₂ rotation) .

Q. What methodologies are effective for assessing the stability of this compound under varying experimental conditions?

- Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 3–9) at 25°C and monitor degradation via HPLC. Thiols degrade fastest under alkaline conditions .

- Thermal Stability : Conduct accelerated aging at 40–60°C; use Arrhenius plots to predict shelf life .

- Degradation Analysis :

- LC-MS/MS : Identify degradation products (e.g., disulfides, oxidized aminooxy groups) .

- Thiol Quantification : Use Ellman’s assay (DTNB reagent) to track free thiol loss over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.